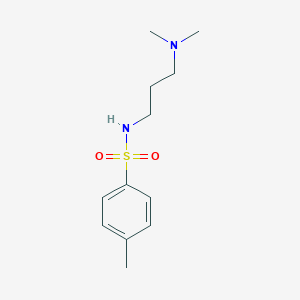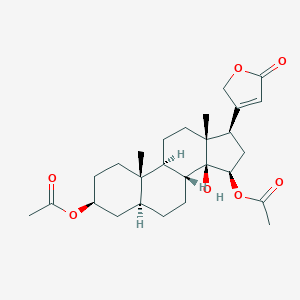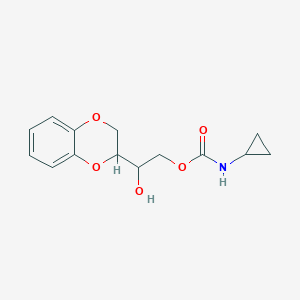
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate, also known as CP-94,253, is a synthetic compound that belongs to the family of cyclopropanecarboxylic acid derivatives. It is a potent and selective antagonist of the serotonin 5-HT1B receptor, which is involved in the regulation of mood, appetite, and sleep. CP-94,253 has been widely used in scientific research to investigate the role of the 5-HT1B receptor in various physiological and pathological processes.
作用机制
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate acts as a competitive antagonist of the 5-HT1B receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi/o. When activated by serotonin, the 5-HT1B receptor inhibits the release of neurotransmitters such as dopamine, norepinephrine, and glutamate. By blocking the 5-HT1B receptor, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate increases the release of these neurotransmitters, leading to its pharmacological effects.
生化和生理效应
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been shown to have several biochemical and physiological effects in animal models and human studies. For example, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been shown to increase the release of dopamine in the striatum, which is involved in the regulation of movement and motivation. 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has also been shown to reduce the severity of migraine headaches and to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
The main advantage of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate is its high selectivity and potency for the 5-HT1B receptor, which allows for precise modulation of this receptor in animal models and human studies. However, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has some limitations, such as its low solubility in water, which can make it difficult to administer in some experimental settings. 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate also has a short half-life in vivo, which requires frequent dosing to maintain its pharmacological effects.
未来方向
There are several future directions for the use of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate in scientific research. One direction is to investigate the role of the 5-HT1B receptor in the regulation of appetite and metabolism, which has implications for the treatment of obesity and metabolic disorders. Another direction is to study the effects of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate on the reward system in the brain, which has implications for the treatment of addiction and substance abuse. Finally, the development of more potent and selective antagonists of the 5-HT1B receptor could lead to new therapeutic options for the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate involves several steps, starting from the reaction of 2-(1,4-benzodioxan-2-yl)ethanol with chloroacetyl chloride to form 2-(1,4-benzodioxan-2-yl)-2-chloroethyl acetate. This intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base to yield 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate. The overall yield of this synthesis is around 30%.
科学研究应用
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been extensively used in scientific research to investigate the role of the 5-HT1B receptor in various physiological and pathological processes. For example, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been shown to modulate the release of dopamine in the brain, which is involved in the regulation of reward and motivation. 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has also been used to study the role of the 5-HT1B receptor in migraine headaches, depression, and anxiety disorders.
属性
CAS 编号 |
13887-61-1 |
|---|---|
产品名称 |
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate |
分子式 |
C14H17NO5 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-cyclopropylcarbamate |
InChI |
InChI=1S/C14H17NO5/c16-10(7-19-14(17)15-9-5-6-9)13-8-18-11-3-1-2-4-12(11)20-13/h1-4,9-10,13,16H,5-8H2,(H,15,17) |
InChI 键 |
VCFPGQUWJMMYKA-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
规范 SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



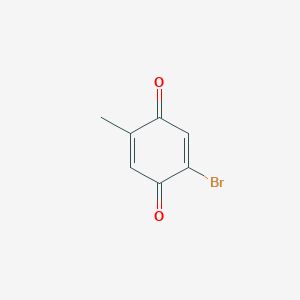
![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)
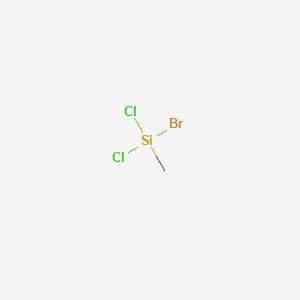
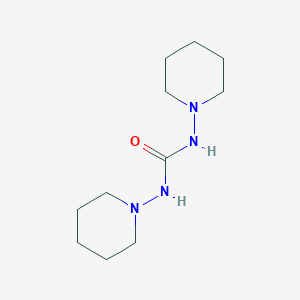

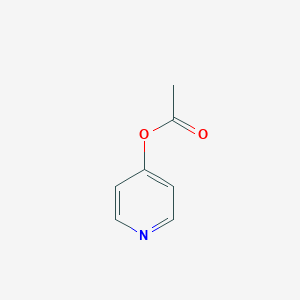
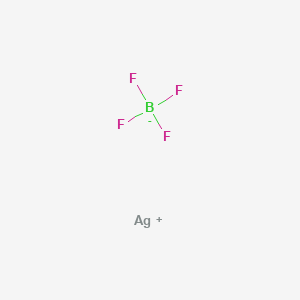
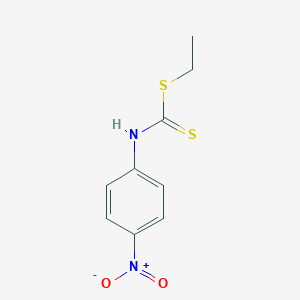
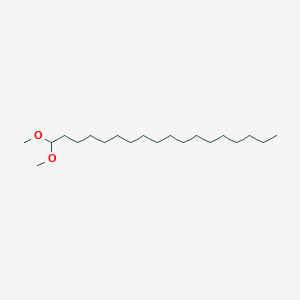
![Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B77579.png)
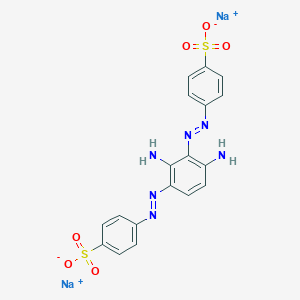
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
